molecular formula C11H15N3O2S B3836536 N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

Cat. No.: B3836536
M. Wt: 253.32 g/mol
InChI Key: KVIILCDVJWQDHX-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide is a heterocyclic compound that features a furan ring and a thiomorpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The furan ring is known for its reactivity and versatility in organic synthesis, while the thiomorpholine ring adds unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation of furan-3-carbaldehyde with 2-thiomorpholin-4-ylacetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The imine group in the compound can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The thiomorpholine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in various organic syntheses.

    Thiomorpholine: A sulfur-containing heterocycle with applications in medicinal chemistry.

    N-[(E)-furan-2-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide: A closely related compound with a different substitution pattern on the furan ring.

Uniqueness: N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide is unique due to the specific positioning of the furan ring and the imine linkage, which confer distinct reactivity and biological properties. Its combination of a furan ring and a thiomorpholine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c15-11(8-14-2-5-17-6-3-14)13-12-7-10-1-4-16-9-10/h1,4,7,9H,2-3,5-6,8H2,(H,13,15)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIILCDVJWQDHX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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